5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine
Description
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2,6-dimethylpyridin-4-yl group and at the 2-position with an amine. Thiadiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, owing to their ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(2,6-dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H10N4S/c1-5-3-7(4-6(2)11-5)8-12-13-9(10)14-8/h3-4H,1-2H3,(H2,10,13) |
InChI Key |
KYLGDXXGNMOOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine-4-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Condensation Reactions
The primary amine group readily participates in condensation reactions with carbonyl-containing compounds. For example:
-
Imine Formation : Reacts with aldehydes/ketones under acidic or neutral conditions to form Schiff bases.
-
Amide Formation : Reacts with acyl chlorides or anhydrides to yield substituted amides .
Example Reaction :
$$ \text{5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine} + \text{Acetic Anhydride} \rightarrow \text{N-(5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-yl)acetamide}$$
-
Characterization :
Diazotization and Azo Coupling
The amine undergoes diazotization with nitrosyl sulfuric acid (HNO/HSO), forming diazonium salts that couple with electron-rich aromatics (e.g., naphthols, resorcinol) .
Example Reaction :
$$ \text{Diazonium Salt} + \text{8-Hydroxyquinoline} \rightarrow \text{Azo Dye}$$
Key Spectral Data :
| Product | UV-Vis (nm) | IR Bands (cm) |
|---|---|---|
| 8-Hydroxyquinoline derivative | 480–520 | 1604 (C=N), 1504 (N=N) |
Cyclization Reactions
The amine participates in intramolecular cyclizations to form fused heterocycles. For instance:
Mechanism :
-
Zwitterion intermediate formation from PhP and acetylenic ester.
-
Proton transfer from the amine to form a phosphonium salt.
-
Intramolecular cyclization to yield a pyrrolidinone-thiadiazole hybrid .
Conditions : Solvent-free, 80–90°C, 1–2 h .
Nucleophilic Substitution
The thiadiazole ring’s sulfur and nitrogen atoms enable electrophilic aromatic substitution (EAS) and nucleophilic attacks.
Example :
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids at the 4-position of the pyridine ring .
Complexation with Metal Ions
The nitrogen atoms in the thiadiazole and pyridine rings coordinate with transition metals (e.g., Co, Cu):
-
IR Evidence : Shifts in C=N and C-S stretches confirm coordination .
-
Applications : Metal complexes exhibit improved anticancer activity compared to ligands .
Mechanistic Insights
-
Amine Reactivity : The electron-rich amine group acts as a nucleophile in condensations and diazotizations .
-
Thiadiazole Ring : The sulfur atom stabilizes transition states in cyclizations via lone-pair donation .
-
Steric Effects : 2,6-Dimethyl groups on the pyridine ring influence regioselectivity in EAS .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in pathogens. In cancer research, the compound’s cytotoxic effects are believed to result from its interaction with DNA and inhibition of key proteins involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
A critical structural analog is 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, which lacks the methyl groups on the pyridine ring. Single-crystal X-ray diffraction reveals that the pyridyl-thiadiazole derivative exhibits two distinct conformers in its asymmetric unit, with dihedral angles between the thiadiazole and pyridine rings of 18.2(2)° and 30.3(2)°, respectively. These angles suggest moderate conjugation disruption, which may influence intermolecular interactions such as N–H···N hydrogen bonding, forming a 2D supramolecular network .
Physicochemical Properties
*Inferred from analogous syntheses.
Hydrogen Bonding and Crystal Packing
The pyridyl-thiadiazole derivative forms a 2D network via N–H···N interactions, with hydrogen-bond lengths ranging from 2.12–2.25 Å . The introduction of methyl groups in the target compound may disrupt this network, favoring hydrophobic interactions or alternative packing motifs.
Biological Activity
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects, supported by diverse research findings.
- Molecular Formula : C9H10N4S
- Molecular Weight : 210.26 g/mol
- CAS Number : 2283930-84-5
- LogP : 4.1232
- Polar Surface Area (PSA) : 104.72
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of 1,3,4-thiadiazole demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 µg/mL, outperforming standard antibiotics like itraconazole .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | E. coli | 47.5 |
| Compound C | P. aeruginosa | 62.5 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential:
- In vivo studies demonstrated that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . The structure–activity relationship (SAR) analysis indicated that modifications to the thiadiazole ring can enhance this activity.
Antitumor Activity
The antitumor efficacy of thiadiazole derivatives has also been explored:
- A study highlighted that some derivatives showed promising cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, certain derivatives were found to inhibit the growth of HepG2 liver cancer cells without significant toxicity to normal cells .
Case Studies
- Electrochemical Sensor Development
- Molecular Docking Studies
Q & A
How can researchers synthesize and characterize 5-(2,6-dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine?
Basic Question
Methodology :
- Synthesis :
- Traditional method : React 4-pyridinecarboxylic acid with thiosemicarbazide in ethanol under reflux (363 K for 6 h), followed by crystallization from ethanol/acetone .
- Ultrasound-assisted method : Optimize reaction efficiency using sonication for faster reaction times and improved yields (e.g., benzyl halide derivatives) .
- Characterization :
- Structural validation : Use NMR, NMR, FTIR, and mass spectrometry .
- Crystallography : Single-crystal X-ray diffraction (bond lengths: 1.3–1.5 Å; dihedral angles: 18.2–30.3° between thiadiazole and pyridine rings) .
What computational methods are suitable for modeling the electronic structure of this compound?
Advanced Question
Methodology :
- Density Functional Theory (DFT) :
How can crystallographic data discrepancies be resolved during structural refinement?
Advanced Question
Methodology :
- Software tools : Employ SHELXL for small-molecule refinement. Apply restraints for anisotropic displacement parameters (e.g., rigid bond restraints for C–C and N–C bonds) .
- Hydrogen bonding analysis : Identify N–H···N interactions (bond distances: ~2.8–3.0 Å) to resolve 2D supramolecular packing .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Question
Methodology :
- Skin/eye contact : Rinse immediately with water for 15 minutes; use PPE (gloves, goggles) .
- Waste disposal : Follow institutional guidelines for nitrogen/sulfur-containing heterocycles.
How can structure-activity relationships (SAR) be explored for antiparasitic applications?
Advanced Question
Methodology :
- Biological assays :
- Modifications : Introduce electron-withdrawing groups (e.g., nitro, halogen) to enhance bioactivity .
What analytical techniques confirm the purity and structural integrity of synthesized batches?
Basic Question
Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy :
- NMR: Validate aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm) .
- FTIR: Confirm N–H stretching (3200–3400 cm) and C=S bonds (1050–1250 cm) .
How does solvent choice influence crystallization and polymorph formation?
Advanced Question
Methodology :
- Solvent screening : Use polar aprotic solvents (e.g., DMF, acetone) for high-yield crystallization .
- Evaporation rate : Slow evaporation from acetone/ethanol mixtures produces diffraction-quality crystals .
What role do hydrogen bonding networks play in the compound’s solid-state properties?
Advanced Question
Methodology :
- Crystal packing analysis :
- Identify intermolecular N–H···N interactions (angle: ~160°) forming 2D sheets .
- Compare dihedral angles (18.2° vs. 30.3°) between independent molecules to assess conformational flexibility .
How can reaction yields be optimized in thiadiazole ring formation?
Basic Question
Methodology :
- Catalysts : Use Pd(PPh) (10 mol%) for Suzuki couplings with boronic acid derivatives .
- Temperature control : Maintain 150°C for 1 h in DME/HO (10:1) to minimize side reactions .
What computational tools predict the compound’s interaction with biological targets?
Advanced Question
Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to T. cruzi enzymes (e.g., cysteine proteases) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
